7-O-Demethyl Rapamycin

Catalog No.
S537557
CAS No.
151519-50-5
M.F
C50H77NO13
M. Wt
900.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-O-Demethyl Rapamycin

CAS Number

151519-50-5

Product Name

7-O-Demethyl Rapamycin

IUPAC Name

(1R,9S,12S,15R,16Z,18R,19R,21R,23S,24Z,26Z,28Z,30S,32S,35R)-1,18,30-trihydroxy-12-[(2R)-1-[(1S,3R,4R)-4-hydroxy-3-methoxycyclohexyl]propan-2-yl]-19-methoxy-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone

Molecular Formula

C50H77NO13

Molecular Weight

900.1 g/mol

InChI

InChI=1S/C50H77NO13/c1-29-15-11-10-12-16-30(2)40(53)27-37-20-18-35(7)50(60,64-37)47(57)48(58)51-22-14-13-17-38(51)49(59)63-42(32(4)25-36-19-21-39(52)43(26-36)61-8)28-41(54)31(3)24-34(6)45(56)46(62-9)44(55)33(5)23-29/h10-12,15-16,24,29,31-33,35-40,42-43,45-46,52-53,56,60H,13-14,17-23,25-28H2,1-9H3/b12-10-,15-11-,30-16-,34-24-/t29-,31-,32-,33-,35-,36+,37+,38+,39-,40+,42+,43-,45-,46+,50-/m1/s1

InChI Key

ZHYGVVKSAGDVDY-HSIQEBKDSA-N

SMILES

CC1CCC2CC(C(=CC=CC=CC(CC(C(=O)C(C(C(=CC(C(=O)CC(OC(=O)C3CCCCN3C(=O)C(=O)C1(O2)O)C(C)CC4CCC(C(C4)OC)O)C)C)O)OC)C)C)C)O

Solubility

Soluble in DMSO

Synonyms

Novolimus; CJ-12263; CJ 12263; CJ12263; 7-O-Demethyl Cypher; 7-O-Demethyl Rapammune; 7-O-Demethyl Sirolimus; 7-O-Demethyl Rapamycin;

Canonical SMILES

CC1CCC2CC(C(=CC=CC=CC(CC(C(=O)C(C(C(=CC(C(=O)CC(OC(=O)C3CCCCN3C(=O)C(=O)C1(O2)O)C(C)CC4CCC(C(C4)OC)O)C)C)O)OC)C)C)C)O

Isomeric SMILES

C[C@@H]1CC[C@H]2C[C@@H](/C(=C\C=C/C=C\[C@H](C[C@H](C(=O)[C@@H]([C@@H](/C(=C\[C@H](C(=O)C[C@H](OC(=O)[C@@H]3CCCCN3C(=O)C(=O)[C@@]1(O2)O)[C@H](C)C[C@@H]4CC[C@H]([C@@H](C4)OC)O)C)/C)O)OC)C)C)/C)O

Description

The exact mass of the compound 16-O-Demethylsirolimus is 899.5395 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Lactones - Macrolides - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

-O-Demethylsirolimus: A Metabolite of Sirolimus

16-O-Demethylsirolimus is one of the metabolites of sirolimus, also known as rapamycin. Sirolimus is a macrolide compound that has immunosuppressant and anti-proliferative properties. It's currently used as an immunosuppressant medication to prevent organ rejection after transplant surgery [].

During metabolism in the human body, sirolimus undergoes changes by enzymes. One such change is demethylation, which removes a methyl group (CH3) from the molecule. 16-O-Demethylsirolimus is a product of this process, specifically the removal of a methyl group at the 16th oxygen position of the sirolimus molecule [].

7-O-Demethyl Rapamycin is a derivative of the macrolide compound rapamycin, which is primarily known for its immunosuppressive and antifungal properties. The chemical formula for 7-O-Demethyl Rapamycin is C50H77NO13C_{50}H_{77}NO_{13} with a molecular weight of approximately 933.14 g/mol. This compound is significant in medicinal chemistry due to its unique structural modifications that enhance its biological activities compared to its parent compound, rapamycin.

Typical of macrolides, including hydrolysis and oxidation. The presence of the hydroxyl group at the 7-O position makes it susceptible to demethylation reactions, which can be facilitated by Lewis acids or other demethylating agents. The compound can also participate in esterification and acylation reactions, allowing for the synthesis of various derivatives with altered pharmacological properties .

The biological activities of 7-O-Demethyl Rapamycin include:

  • Immunosuppression: Similar to rapamycin, this compound inhibits the activation of T cells and B cells by reducing interleukin-2 production, making it useful in transplant medicine .
  • Antifungal Properties: It exhibits antifungal activity, which can be beneficial in treating fungal infections .
  • Antitumor Effects: Research indicates that 7-O-Demethyl Rapamycin may have potential antitumor effects by inhibiting cell proliferation in various cancer cell lines .

The synthesis of 7-O-Demethyl Rapamycin can be achieved through several methods:

  • Demethylation of Rapamycin: This method involves using a suitable demethylating agent (like a Lewis acid) to selectively remove the methyl group from the 7-O position of rapamycin.
  • Chemical Modifications: Starting from rapamycin, various chemical modifications can be performed to enhance solubility or alter biological activity.
  • Biotechnological Approaches: Utilizing microbial fermentation processes to produce modified forms of rapamycin, which can include 7-O-Demethyl Rapamycin as a metabolite .

The applications of 7-O-Demethyl Rapamycin are diverse:

  • Pharmaceutical Development: It is studied for its potential use as an immunosuppressant in organ transplantation and autoimmune diseases.
  • Cancer Therapy: Due to its antitumor properties, it is being explored as a therapeutic agent in oncology.
  • Research Tool: This compound serves as a critical reagent in biochemical research to study mTOR signaling pathways and other cellular processes .

Interaction studies involving 7-O-Demethyl Rapamycin focus on its binding affinity and efficacy against various biological targets. Notably, it interacts with the FKBP prolyl isomerase 1A (FKBP12) to form a complex that inhibits the mammalian target of rapamycin (mTOR) pathway. This interaction is crucial for its immunosuppressive and anticancer effects. Additionally, studies have shown that its interactions may vary based on structural modifications compared to rapamycin, influencing its potency and selectivity .

Several compounds share structural similarities with 7-O-Demethyl Rapamycin. Below is a comparison highlighting their uniqueness:

Compound NameStructure SimilarityBiological ActivityUnique Features
RapamycinParent compoundImmunosuppressive, antifungalBroad spectrum activity
SirolimusStructural isomerImmunosuppressiveUsed primarily in transplant medicine
EverolimusStructural derivativeAntitumor, immunosuppressiveShorter half-life than rapamycin
TemsirolimusStructural derivativeAntitumorApproved for renal cell carcinoma
ApilimodDifferent scaffoldImmunomodulatoryTargets different immune pathways

Each of these compounds has unique properties that make them suitable for specific therapeutic applications, but 7-O-Demethyl Rapamycin stands out due to its specific modifications that enhance certain biological activities while retaining key functionalities of rapamycin.

Purity

~80% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

5.5

Hydrogen Bond Acceptor Count

13

Hydrogen Bond Donor Count

4

Exact Mass

899.53949151 g/mol

Monoisotopic Mass

899.53949151 g/mol

Heavy Atom Count

64

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

2719UAHUA8

Wikipedia

7-O-Demethyl Cypher

Dates

Modify: 2024-04-14
1: Wiebe J, Bauer T, Dörr O, Möllmann H, Hamm CW, Nef HM. Implantation of a novolimus-eluting bioresorbable scaffold with a strut thickness of 100 µm showing evidence of self-correction. EuroIntervention. 2015 Jun;11(2):204. doi: 10.4244/EIJY15M02_01. PubMed PMID: 25671516.
2: Iqbal J, Verheye S, Abizaid A, Ormiston J, de Vries T, Morrison L, Toyloy S, Fitzgerald P, Windecker S, Serruys PW. DESyne novolimus-eluting coronary stent is superior to Endeavor zotarolimus-eluting coronary stent at five-year follow-up: final results of the multicentre EXCELLA II randomised controlled trial. EuroIntervention. 2016 Dec 10;12(11):e1336-e1342. doi: 10.4244/EIJY15M10_04. PubMed PMID: 26465374.
3: Braun D, Baquet M, Massberg S, Mehilli J, Hausleiter J. Collapse of a Bioresorbable Novolimus-Eluting Coronary Scaffold. JACC Cardiovasc Interv. 2016 Jan 11;9(1):e13-e14. doi: 10.1016/j.jcin.2015.10.019. Epub 2015 Dec 9. PubMed PMID: 26685077.
4: Amber KI, Hadi NR, Muhammad-Baqir BM, Jamil DA, Al-Aubaidy HA. Trimetazidine attenuates the acute inflammatory response induced by Novolimus eluting bioresorbable coronary scaffold implantation. Int J Cardiol. 2016 Oct 1;220:514-9. doi: 10.1016/j.ijcard.2016.06.172. Epub 2016 Jun 27. PubMed PMID: 27390979.
5: Porto I, Vergallo R, Sangiorgi GM, Burzotta F, Garbo R, D'Amario D, Trani C, Rebuzzi AG, Crea F. DESolve novolimus-eluting bioresorbable coronary scaffold failure assessed by frequency-domain optical coherence tomography imaging. Coron Artery Dis. 2016 Jun;27(4):334-6. doi: 10.1097/MCA.0000000000000350. PubMed PMID: 26882020.
6: Boeder NF, Koepp T, Dörr O, Bauer T, Mattesini A, Elsässer A, Möllmann H, Blachutzik F, Achenbach S, Ghanem A, Hamm CW, Nef HM. A new novolimus-eluting bioresorbable scaffold for large coronary arteries: an OCT study of acute mechanical performance. Int J Cardiol. 2016 Oct 1;220:706-10. doi: 10.1016/j.ijcard.2016.06.160. Epub 2016 Jun 26. PubMed PMID: 27393853.
7: Serruys PW, Garg S, Abizaid A, Ormiston J, Windecker S, Verheye S, Dubois C, Stewart J, Hauptmann KE, Schofer J, Stangl K, Witzenbichler B, Wiemer M, Barbato E, de Vries T, den Drijver AM, Otake H, Meredith L, Toyloy S, Fitzgerald P. A randomised comparison of novolimus-eluting and zotarolimus-eluting coronary stents: 9-month follow-up results of the EXCELLA II study. EuroIntervention. 2010 Jun;6(2):195-205. doi: 10.4244/. PubMed PMID: 20562069.
8: Abizaid A, Costa RA, Schofer J, Ormiston J, Maeng M, Witzenbichler B, Botelho RV, Costa JR Jr, Chamié D, Abizaid AS, Castro JP, Morrison L, Toyloy S, Bhat V, Yan J, Verheye S. Serial Multimodality Imaging and 2-Year Clinical Outcomes of the Novel DESolve Novolimus-Eluting Bioresorbable Coronary Scaffold System for the Treatment of Single De Novo Coronary Lesions. JACC Cardiovasc Interv. 2016 Mar 28;9(6):565-74. doi: 10.1016/j.jcin.2015.12.004. PubMed PMID: 27013155.
9: Dalal A. Organ transplantation and drug eluting stents: Perioperative challenges. World J Transplant. 2016 Dec 24;6(4):620-631. doi: 10.5500/wjt.v6.i4.620. Review. PubMed PMID: 28058211; PubMed Central PMCID: PMC5175219.
10: Charpentier E, Barna A, Guillevin L, Juliard JM. Fully bioresorbable drug-eluting coronary scaffolds: A review. Arch Cardiovasc Dis. 2015 Jun-Jul;108(6-7):385-97. doi: 10.1016/j.acvd.2015.03.009. Epub 2015 Jun 22. Review. PubMed PMID: 26113479.
11: Costa JR Jr, Abizaid A, Feres F, Costa R, Seixas AC, Maia F, Abizaid A, Tanajura LF, Staico R, Siqueira D, Meredith L, Bhat V, Yan J, Ormiston J, Sousa AG, Fitzgerald P, Sousa JE. EXCELLA First-in-Man (FIM) study: safety and efficacy of novolimus-eluting stent in de novo coronary lesions. EuroIntervention. 2008 May;4(1):53-8. PubMed PMID: 19112779.
12: Lupi A, Gabrio Secco G, Rognoni A, Lazzero M, Fattori R, Sheiban I, Sante Bongo A, Bolognese L, Agostoni P, Porto I. Meta-analysis of bioabsorbable versus durable polymer drug-eluting stents in 20,005 patients with coronary artery disease: an update. Catheter Cardiovasc Interv. 2014 May 1;83(6):E193-206. doi: 10.1002/ccd.25416. Epub 2014 Feb 10. Review. PubMed PMID: 24478247.
13: Wiebe J, Hamm CW, Nef HM. Bioresorbable scaffolds in daily clinical routine: a practical review of all-comers results. Curr Opin Cardiol. 2015 Nov;30(6):650-6. doi: 10.1097/HCO.0000000000000229. Review. PubMed PMID: 26447503.
14: Schneider VS, Skurk C, Riedel M, Abdelwahed YS, Landmesser U, Leistner DM. Use of a bioresorbable novolimus eluting vascular scaffold fails a hybrid PCI strategy with drug eluting stent. Clin Res Cardiol. 2017 Jul;106(7):557-559. doi: 10.1007/s00392-017-1091-4. Epub 2017 Apr 3. PubMed PMID: 28374059.
15: Gunes HM, Yılmaz FK, Gokdeniz T, Demir GG, Guler E, Guler GB, Karaca O, Cakal B, İbişoğlu E, Boztosun B. Is bioresorbable vascular scaffold acute recoil affected by baseline renal function and scaffold selection? Int J Cardiol. 2016 Dec 1;224:388-393. doi: 10.1016/j.ijcard.2016.09.024. Epub 2016 Sep 20. PubMed PMID: 27681252.
16: Blachutzik F, Boeder N, Wiebe J, Mattesini A, Dörr O, Most A, Bauer T, Röther J, Tröbs M, Schlundt C, Achenbach S, Hamm CW, Nef HM. Post-dilatation after implantation of bioresorbable everolimus- and novolimus-eluting scaffolds: an observational optical coherence tomography study of acute mechanical effects. Clin Res Cardiol. 2017 Apr;106(4):271-279. doi: 10.1007/s00392-016-1048-z. Epub 2016 Oct 18. PubMed PMID: 27757522.
17: Nef HM, Wiebe J, Foin N, Blachutzik F, Dörr O, Toyloy S, Hamm CW. A new novolimus-eluting bioresorbable coronary scaffold: Present status and future clinical perspectives. Int J Cardiol. 2017 Jan 15;227:127-133. doi: 10.1016/j.ijcard.2016.11.033. Epub 2016 Nov 9. Review. PubMed PMID: 27863289.
18: Mattesini A, Bartolini S, Sorini Dini C, Valente S, Parodi G, Stolcova M, Meucci F, Di Mario C. The DESolve novolimus bioresorbable Scaffold: from bench to bedside. J Thorac Dis. 2017 Aug;9(Suppl 9):S950-S958. doi: 10.21037/jtd.2017.07.25. Review. PubMed PMID: 28894601; PubMed Central PMCID: PMC5583086.
19: Wiebe J, Dörr O, Ilstad H, Husser O, Liebetrau C, Boeder N, Bauer T, Möllmann H, Kastrati A, Hamm CW, Nef HM. Everolimus- Versus Novolimus-Eluting Bioresorbable Scaffolds for the Treatment of Coronary Artery Disease: A Matched Comparison. JACC Cardiovasc Interv. 2017 Mar 13;10(5):477-485. doi: 10.1016/j.jcin.2016.11.034. Epub 2017 Feb 15. PubMed PMID: 28216214.
20: Blachutzik F, Boeder N, Wiebe J, Mattesini A, Dörr O, Most A, Bauer T, Tröbs M, Röther J, Schlundt C, Achenbach S, Hamm C, Nef H. Overlapping implantation of bioresorbable novolimus-eluting scaffolds: an observational optical coherence tomography study. Heart Vessels. 2017 Jul;32(7):781-789. doi: 10.1007/s00380-016-0932-9. Epub 2016 Dec 21. PubMed PMID: 28004176.

Explore Compound Types